molecular formula C10H10Cl2 B8556066 1-Chloro-4-(2-chloro-3-butenyl)benzene

1-Chloro-4-(2-chloro-3-butenyl)benzene

Cat. No.: B8556066
M. Wt: 201.09 g/mol
InChI Key: CKBHKXJMKXKDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2-chloro-3-butenyl)benzene is a chemical compound utilized in laboratory research and chemical synthesis. The presence of both chloro and alkenyl functional groups on the benzene ring makes it a potential intermediate for constructing more complex organic molecules. Researchers value this compound for its application in cross-coupling reactions and as a building block in materials science and pharmaceutical development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-4-(2-chlorobut-3-enyl)benzene

InChI

InChI=1S/C10H10Cl2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h2-6,9H,1,7H2

InChI Key

CKBHKXJMKXKDSA-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.comamazonaws.com For 1-Chloro-4-(2-chloro-3-butenyl)benzene, several logical disconnections can be proposed, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of the target molecule, showing key bond disconnections.

Disconnection A (C-C bond): The most apparent disconnection is the carbon-carbon bond between the benzene (B151609) ring and the butenyl side chain. This suggests a coupling reaction between a chlorobenzene (B131634) derivative and a four-carbon fragment. This approach could utilize reactions like Friedel-Crafts alkylation or a transition-metal-catalyzed cross-coupling reaction.

Disconnection B (C-Cl bond on the side chain): Another strategic disconnection involves the chloro group on the butenyl side chain. This suggests a precursor with a hydroxyl group at that position, which could be converted to the chloride via a nucleophilic substitution reaction.

Disconnection C (C=C bond): The double bond in the butenyl moiety can be traced back to a carbonyl group through a Wittig-type reaction, providing a versatile route to introduce the alkene functionality. libretexts.orgwikipedia.org

These disconnections form the basis for exploring various forward synthetic strategies.

Classical Synthetic Routes

Classical synthetic methods offer robust and well-understood pathways to assemble the target molecule.

Halogenation Reactions and Stereocontrol

Halogenation is a fundamental process in aromatic chemistry. msu.edu The introduction of the chlorine atom onto the benzene ring can be achieved through electrophilic aromatic substitution. libretexts.orgyoutube.com

Table 1: Electrophilic Aromatic Chlorination

Starting MaterialReagentCatalystProduct
BenzeneCl₂FeCl₃ or AlCl₃Chlorobenzene
Toluene (B28343)Cl₂FeCl₃ or AlCl₃Mixture of o- and p-chlorotoluene

To achieve the desired 1,4-substitution pattern, the directing effects of the substituents must be considered. libretexts.orglibretexts.org If the butenyl side chain is introduced first, its directing effect will influence the position of the subsequent chlorination.

Stereocontrol during the chlorination of the butenyl side chain is a critical consideration. If the chlorine is introduced via addition to a double bond or substitution of an alcohol, the potential for forming stereoisomers exists. The choice of reagent and reaction conditions can influence the stereochemical outcome.

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Grignard, Heck)

The formation of the carbon-carbon bond between the aromatic ring and the butenyl side chain is a key step. Several classical reactions are applicable here. nih.gov

Wittig Reaction: The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A plausible route would involve the reaction of a (4-chlorophenyl)acetaldehyde (B1589734) with a suitable phosphonium ylide to construct the butenyl chain with the double bond in the correct position. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Grignard Reaction: Grignard reagents are powerful nucleophiles used for C-C bond formation. chem-station.comsigmaaldrich.comlibretexts.org A Grignard reagent prepared from 1,4-dichlorobenzene (B42874) could react with a suitable four-carbon electrophile, such as an epoxide or an aldehyde, to form the carbon skeleton. Subsequent functional group manipulations would be necessary to introduce the double bond and the second chlorine atom.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This modern classical approach could involve the reaction of 1,4-dichlorobenzene with a suitable butenyl-containing alkene. The regioselectivity and stereoselectivity of the Heck reaction are generally high. nih.gov

Table 2: Comparison of C-C Bond Forming Reactions

ReactionStarting MaterialsKey Features
WittigAldehyde/Ketone, Phosphonium YlideForms C=C bond directly, good control over double bond position. libretexts.org
GrignardOrganohalide, Carbonyl/EpoxideForms C-C single bond, requires further steps for alkene formation. thermofisher.com
HeckAryl Halide, AlkeneForms C-C bond with an alkene, catalyzed by palladium. nih.gov

Functional Group Interconversions Leading to the Butenyl Moiety

Functional group interconversions (FGIs) are essential for manipulating the butenyl side chain to achieve the final structure. ic.ac.ukub.edunumberanalytics.comsolubilityofthings.com For instance, if a Grignard reaction is used to form a C-C bond leading to an alcohol, this alcohol would need to be converted to the corresponding chloride.

Common methods for converting an alcohol to an alkyl chloride include reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). These reactions typically proceed via an SN2 or SNi mechanism.

Furthermore, the creation of the double bond within the butenyl chain could be achieved through an elimination reaction of a suitable leaving group, such as a tosylate or a halide, which would be formed from a precursor alcohol.

Modern Catalytic Approaches

Modern catalytic methods, particularly those involving transition metals, offer efficient and selective routes for C-C bond formation. organicreactions.orgthermofisher.comnih.govresearchgate.net

Transition-Metal Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thermofisher.com Reactions such as the Suzuki, Stille, and Negishi couplings provide powerful tools for forming the key C-C bond between the chlorophenyl group and the butenyl side chain.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. A potential route would involve the reaction of a boronic acid or ester derivative of the butenyl side chain with 1,4-dichlorobenzene.

Stille Coupling: The Stille coupling utilizes an organotin compound and an organohalide with a palladium catalyst. A stannane (B1208499) derivative of the butenyl chain could be coupled with 1,4-dichlorobenzene.

Negishi Coupling: This reaction employs an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst. An organozinc derivative of the butenyl chain could be a suitable coupling partner for 1,4-dichlorobenzene.

Table 3: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentOrganohalideCatalyst
SuzukiR-B(OH)₂ or R-B(OR')₂R'-XPd(0)
StilleR-Sn(Alkyl)₃R'-XPd(0)
NegishiR-Zn-XR'-XPd(0) or Ni(0)

These modern catalytic methods often offer advantages in terms of functional group tolerance, reaction conditions, and stereoselectivity compared to some classical methods.

Asymmetric Synthesis and Enantioselective Routes to Chiral Analogs

The structure of this compound features a stereocenter at the second carbon of the butenyl chain, meaning it can exist as a pair of enantiomers. The development of asymmetric syntheses to selectively produce one enantiomer is a significant area of modern organic chemistry, driven by the often differing biological activities of enantiomers.

Enantioselective routes to chiral analogs of this compound could potentially be achieved through several catalytic asymmetric methods. One plausible approach involves the asymmetric alkenylation of chlorobenzene. Although direct asymmetric Friedel-Crafts alkenylation is challenging, related transition-metal-catalyzed cross-coupling reactions have shown promise. For instance, a chiral cobalt complex derived from a tridentate bisoxazolinephosphine ligand has been successfully employed in the enantioselective alkenylation of aldehydes with alkenyl halides. nih.gov This type of catalytic system could potentially be adapted for the asymmetric coupling of a chlorophenyl metallic reagent with a suitable 2,3-dichlorobutene derivative.

Another strategy could involve the use of chiral auxiliaries. An achiral chlorobenzene derivative could be reacted with a chiral butenylating agent, where the chirality is later removed after inducing the desired stereochemistry at the new stereocenter. The Ellman lab, for example, has developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines, which showcases the power of chiral auxiliaries in asymmetric synthesis. nih.gov

The development of such enantioselective routes would be guided by the principles of asymmetric catalysis, aiming to create a chiral environment that favors the formation of one enantiomer over the other.

Illustrative Data Table for Asymmetric Synthesis of a Chiral Analog

Catalyst/MethodLigand/AuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Co(I) ComplexChiral BisoxazolinephosphineTHF257592
Pd(0) CatalysisChiral PhosphoramiditeToluene608288
Chiral Auxiliary(R)-tert-ButanesulfinamideDCM065 (diastereomeric ratio)>95 (after separation)

Note: This table is illustrative and based on data for analogous reactions, not specifically for this compound.

Chemo- and Regioselective Synthesis via Advanced Catalysis

The synthesis of this compound presents challenges in both chemoselectivity (differentiating between the two chlorine atoms on the butenyl chain) and regioselectivity (achieving the desired 1,4-substitution on the benzene ring). Advanced catalytic methods are crucial for addressing these challenges.

Regioselectivity: Friedel-Crafts alkylation or alkenylation reactions are common methods for attaching side chains to aromatic rings. quora.comvedantu.comdoubtnut.comyoutube.comquora.com However, these reactions often yield a mixture of ortho, meta, and para isomers. To achieve high regioselectivity for the para-isomer, catalysts that direct the substitution to this position are required. Transition-metal-catalyzed arene alkenylation has emerged as a powerful tool for selective C-H functionalization. acs.orgresearchgate.netsemanticscholar.orgvirginia.eduscite.ai For example, rhodium catalysts have been shown to favor meta and para alkenylation of monosubstituted arenes. acs.org By carefully selecting the catalyst and reaction conditions, it might be possible to favor the formation of the 1,4-disubstituted product.

Chemoselectivity: The 2-chloro-3-butenyl side chain contains two distinct chlorine atoms: one at an allylic position and one at a vinylic position. These positions exhibit different reactivities. Advanced catalytic systems, potentially involving transition metals like palladium or nickel, could be designed to selectively activate one C-Cl bond over the other in a precursor molecule, allowing for controlled bond formation. For instance, chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics demonstrates the level of control that can be achieved with modern catalytic methods. nih.gov Similarly, the regioselective functionalization of linear alkanes under silver catalysis highlights the potential for catalyst control in complex molecules. nih.gov

Illustrative Data Table for Regioselective Synthesis

Catalyst SystemLigandSolventTemp (°C)Regioselectivity (para:ortho:meta)Yield (%)
Rh(I)/Cu(II)NoneBenzene1502:1:trace65
Pd(OAc)2SPhosDioxane100>95:5:trace85
NiCl2(dppp)dpppTHF8090:10:trace78

Note: This table presents hypothetical data to illustrate the concept of regioselectivity in the synthesis of a 1,4-disubstituted benzene derivative.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance to minimize environmental impact and enhance sustainability. nih.govresearchgate.netfrontiersin.org

Solvent-Free Reactions and Alternative Media

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key principle of green chemistry is the reduction or elimination of solvent usage.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often referred to as solid-state or neat reactions, can significantly reduce waste and simplify purification processes. nih.govbeilstein-journals.orgcmu.eduresearchgate.netmdpi.com For a potential synthesis of this compound, a solvent-free Friedel-Crafts type reaction could be explored, where chlorobenzene itself might act as both reactant and solvent, or the reaction could be carried out by grinding the reactants together, possibly with a solid catalyst.

Alternative Media: When a solvent is necessary, greener alternatives to conventional organic solvents are sought. Water is an ideal green solvent due to its non-toxicity and abundance. While the reactants for the synthesis of this compound are likely to have low water solubility, techniques such as micellar catalysis, where surfactants form nano-reactors in water, could be employed. Chemo-enzymatic reactions in water have also been shown to be effective for C-H functionalization. nih.gov Ionic liquids are another class of alternative solvents that are non-volatile and can offer unique reactivity and selectivity. rsc.org

Atom Economy and Sustainable Reagent Utilization

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgyoutube.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. In a hypothetical synthesis of this compound via a transition-metal-catalyzed C-H activation and alkenylation, the ideal reaction would involve the direct coupling of chlorobenzene and 2,3-dichlorobutene with the loss of only a small molecule like H2, thus maximizing atom economy.

Sustainable Reagent Utilization: This principle encourages the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and cost. The development of highly active and selective catalysts is therefore a cornerstone of green chemistry. For the synthesis of the target compound, employing a recyclable heterogeneous catalyst or a homogeneous catalyst that can be efficiently separated from the product would be a key green chemistry objective. The use of reagents derived from renewable resources is also a critical aspect of sustainable chemistry.

Illustrative Table for Atom Economy Calculation

Reaction TypeReactantsDesired ProductByproductsAtom Economy (%)
Hypothetical AdditionC6H5Cl + C4H4Cl2C10H9Cl2H298.9
Hypothetical SubstitutionC6H5MgCl + C4H4Cl2C10H9Cl2MgCl267.3

Note: This table provides a theoretical comparison of atom economy for different hypothetical reaction types that could lead to a product with the formula C10H9Cl2.

Chemical Reactivity and Transformation Pathways of 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are significantly influenced by the electronic effects of the substituents already present on the ring.

Directing Effects of Substituents

The benzene ring in 1-chloro-4-(2-chloro-3-butenyl)benzene bears two substituents: a chloro group and a 2-chloro-3-butenyl group. Both of these substituents influence the position of incoming electrophiles.

Chloro Group: The chlorine atom is an electronegative element and therefore exhibits a negative inductive effect (-I), which withdraws electron density from the benzene ring through the sigma bond, deactivating it towards electrophilic attack. However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system through a positive resonance effect (+R). gauthmath.comvedantu.com This resonance effect increases electron density at the ortho and para positions. Since the resonance effect generally governs the orientation of substitution for halogens, the chloro group is an ortho, para-director, despite being a deactivating group. organicchemistrytutor.commasterorganicchemistry.com

2-Chloro-3-butenyl Group: This alkyl-type substituent is generally considered an activating group. Alkyl groups donate electron density to the benzene ring through a positive inductive effect (+I), which stabilizes the carbocation intermediate formed during electrophilic attack. vedantu.com This electron-donating nature makes the ring more nucleophilic and thus more reactive than benzene itself. The butenyl group, like other alkyl groups, directs incoming electrophiles to the ortho and para positions. youtube.com

Regioselectivity and Reaction Scope

The positions on the benzene ring available for substitution are C-2, C-3, C-5, and C-6 (numbering C-1 as the carbon attached to the chloro group and C-4 to the butenyl group). Given that both substituents direct to the ortho and para positions, the incoming electrophile will preferentially substitute at the positions ortho to the butenyl group (C-3 and C-5) and ortho to the chloro group (C-2 and C-6). The para position to the chloro group is already occupied by the butenyl substituent, and vice-versa.

Electrophilic Aromatic Substitution Reaction Typical Reagents Predicted Major Products
NitrationHNO₃, H₂SO₄1-Chloro-2-nitro-4-(2-chloro-3-butenyl)benzene and 1-Chloro-3-nitro-4-(2-chloro-3-butenyl)benzene
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃1,2-Dichloro-4-(2-chloro-3-butenyl)benzene and 1,3-Dichloro-4-(2-chloro-3-butenyl)benzene
Friedel-Crafts AlkylationR-Cl, AlCl₃Mixture of ortho-alkylated products
Friedel-Crafts AcylationR-COCl, AlCl₃Mixture of ortho-acylated products
SulfonationSO₃, H₂SO₄2-Chloro-5-(2-chloro-3-butenyl)benzenesulfonic acid and 3-Chloro-6-(2-chloro-3-butenyl)benzenesulfonic acid

Reactions Involving the Halogen Atoms

The presence of two chlorine atoms in different chemical environments—one attached to an sp²-hybridized aromatic carbon and the other to an sp³-hybridized allylic carbon—leads to distinct reactivities.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, SₙAr)

Allylic Chlorine: The chlorine atom on the butenyl side chain is an allylic chloride. Allylic halides are particularly reactive towards nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. ucalgary.ca The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation. The Sₙ2 pathway is also favorable. The reaction can also proceed via an Sₙ2' mechanism, where the nucleophile attacks the double bond, leading to a rearranged product. chemtube3d.comresearchgate.net The choice of mechanism and the product distribution will depend on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

Aromatic Chlorine: The chlorine atom attached directly to the benzene ring is an aryl halide. Aryl halides are generally unreactive towards Sₙ1 and Sₙ2 reactions. Nucleophilic aromatic substitution (SₙAr) can occur but typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the halogen. qorganica.espressbooks.publibretexts.org In the case of this compound, the butenyl group is electron-donating, which further deactivates the ring towards SₙAr. Therefore, nucleophilic substitution at the aromatic chlorine is expected to be significantly more difficult than at the allylic chlorine.

Reaction Type Target Chlorine Typical Conditions Expected Reactivity
Sₙ1/Sₙ2/Sₙ2'AllylicVaries (e.g., NaOH, NaCN in polar solvents)High
SₙArAromaticHigh temperature, high pressure, strong nucleophileLow

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This can be achieved using various reducing agents.

Aryl Chlorides: The reductive dehalogenation of aryl chlorides can be accomplished through catalytic hydrogenation (e.g., using Pd/C and H₂) or with dissolving metal reductions (e.g., Na in liquid NH₃). organic-chemistry.orgacs.orgresearchgate.net These reactions often require more vigorous conditions compared to the reduction of aryl bromides. organic-chemistry.org

Allylic Chlorides: The carbon-chlorine bond in allylic chlorides can also be reduced under similar conditions, often more readily than aryl chlorides.

Selective dehalogenation might be possible by carefully choosing the reaction conditions. Given the higher reactivity of the allylic chloride, it is plausible that it could be selectively reduced while leaving the aryl chloride intact under milder conditions.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.

Grignard Reagents: Grignard reagents are typically formed by reacting an organohalide with magnesium metal in an ether solvent. mnstate.edubyjus.comwikipedia.org Both aryl and alkyl halides can be used. libretexts.org While aryl chlorides can form Grignard reagents, the reaction is often more sluggish than with aryl bromides or iodides. sciencemadness.org The allylic chloride is also reactive towards magnesium. It is possible that the reaction with magnesium could lead to a mixture of Grignard reagents, or potentially Wurtz-type coupling products. Selective formation of the aryl Grignard reagent might be challenging due to the reactivity of the allylic chloride.

Organolithiums: Organolithium reagents can be prepared by reacting an organohalide with lithium metal. libretexts.orgorgosolver.commasterorganicchemistry.com This method is applicable to both aryl and alkyl chlorides. wikipedia.org Similar to Grignard reagent formation, the presence of two reactive C-Cl bonds could lead to a mixture of products or undesired side reactions. Direct lithiation of the aromatic ring is another possibility, though this is typically directed by certain functional groups.

Reactivity of the Alkenyl Moiety

The terminal double bond (alkenyl moiety) in the 2-chloro-3-butenyl side chain is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cyclic reactions.

Electrophilic addition is a characteristic reaction of alkenes. The π-bond of the double bond acts as a nucleophile, attacking an electrophilic species.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is a classic example of electrophilic addition. wikipedia.orgleah4sci.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.publibretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. leah4sci.commasterorganicchemistry.com

In the case of this compound, protonation of the terminal carbon (C4 of the side chain) results in a secondary carbocation at C3, which is also stabilized by resonance with the adjacent chlorine atom. The subsequent attack by the halide anion (X⁻) on this carbocation yields the final product. khanacademy.orgsavemyexams.com

Table 1: Predicted Products of Hydrohalogenation of this compound

ReagentPredicted Major ProductReaction Type
HCl1-Chloro-4-(2,3-dichlorobutyl)benzeneElectrophilic Addition
HBr1-Chloro-4-(3-bromo-2-chlorobutyl)benzeneElectrophilic Addition
HI1-Chloro-4-(2-chloro-3-iodobutyl)benzeneElectrophilic Addition

Note: The formation of the more stable secondary carbocation intermediate dictates the regioselectivity of the addition.

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. organic-chemistry.org This reaction involves the transfer of an oxygen atom to the double bond in a concerted step. The reaction of this compound with a peroxy acid would be expected to yield 2-((4-chlorophenyl)(chloro)methyl)-oxirane.

The terminal vinyl group of this compound allows it to function as a monomer in radical polymerization reactions. libretexts.org Similar to styrene, it can undergo chain-growth polymerization initiated by a radical species. frontiersin.orgyoutube.com

The polymerization process consists of three main stages:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals, which then add to the double bond of the monomer, creating a new carbon-centered radical. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer. libretexts.orglibretexts.org

Termination: The reaction ceases when two growing radical chains combine or undergo disproportionation, consuming the radical species. libretexts.org

The presence of the allylic chloride and the benzylic position could also influence the polymerization process, potentially participating in chain transfer reactions, which would affect the final properties of the resulting polymer.

The alkenyl group can act as a dienophile ("diene-loving") in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comkhanacademy.org This powerful reaction forms a six-membered ring through a concerted, pericyclic mechanism involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile. wikipedia.orgyoutube.com

When reacting with a simple conjugated diene like 1,3-butadiene (B125203), the butenyl moiety of this compound would participate to form a substituted cyclohexene (B86901) derivative. The reaction is typically promoted by heat and proceeds in a single step, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org The stereochemistry of the dienophile is retained in the product.

Table 2: Hypothetical Diels-Alder Reaction

DieneDienophileExpected Product
1,3-ButadieneThis compound4-(1-Chloro-2-(4-chlorophenyl)ethyl)cyclohex-1-ene

Note: This reaction provides a direct route to complex cyclic structures.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound contains features that make it susceptible to various rearrangement and isomerization reactions, particularly under thermal or catalytic conditions.

The allylic chloride within the butenyl side chain is a key site for potential rearrangements. Allylic halides can undergo isomerization through a acs.orgrsc.org-shift, where the halogen atom migrates from one end of the allyl system to the other. This process often involves the formation of an ion pair intermediate and can be catalyzed by Lewis acids or salts like cuprous chloride. researchgate.net For this compound, such a rearrangement would convert the terminal alkene into an internal alkene, forming the more thermodynamically stable isomer, 1-Chloro-4-(4-chloro-2-buten-2-yl)benzene.

Furthermore, carbocation intermediates formed during electrophilic addition reactions (as described in section 3.3.1) are prone to rearrangement if a more stable carbocation can be formed via a hydride or alkyl shift. khanacademy.org While the initial carbocation in hydrohalogenation is already secondary, specific reaction conditions or substrates could potentially lead to more complex skeletal rearrangements.

The C2 carbon of the butenyl side chain is a chiral center, meaning reactions involving this position can have specific stereochemical outcomes. The fate of this stereocenter depends heavily on the reaction mechanism.

Sₙ1-type Reactions: If the allylic chloride undergoes a substitution reaction via a unimolecular (Sₙ1) pathway, the leaving group departs to form a resonance-stabilized, planar allylic carbocation. A subsequent attack by a nucleophile can occur from either face of the planar intermediate, leading to a mixture of products with both inversion and retention of configuration (racemization). youtube.com

Sₙ2-type Reactions: A bimolecular (Sₙ2) substitution at the allylic carbon would involve a direct backside attack by a nucleophile, displacing the chloride ion and resulting in a complete inversion of the stereocenter's configuration. youtube.commasterorganicchemistry.com

Sₙ2' Reactions: Allylic systems can also undergo Sₙ2' reactions, where the nucleophile attacks the terminal carbon of the double bond (C4). This induces a shift of the double bond and displaces the leaving group from the C2 position. These reactions are often highly stereospecific, proceeding with either syn or anti selectivity depending on the substrate and reagents, meaning the nucleophile adds to the same or opposite face relative to the leaving group. nih.govacs.orgnih.gov The stereospecificity is often rationalized by a highly ordered, cyclic transition state. nih.gov

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment of 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The structural backbone of 1-chloro-4-(2-chloro-3-butenyl)benzene can be systematically pieced together using a combination of one-dimensional and two-dimensional NMR experiments.

One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum provides the initial overview of the proton environments. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets between approximately 7.1 and 7.4 ppm. The aliphatic side chain would present more complex signals. The terminal vinyl protons (=CH₂) would appear in the 5.0-6.0 ppm range, the adjacent methine proton (-CH=) would likely be a multiplet further downfield in the same region, the methine proton next to the chlorine (-CHCl-) would be around 4.5 ppm, and the benzylic methylene (B1212753) protons (-CH₂-) attached to the ring would be expected around 2.8-3.0 ppm.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic ring would show four distinct signals: one for the carbon bearing the butenyl group, one for the carbon bearing the chlorine atom (ipso-carbon) around 134 ppm, and two signals for the four protonated aromatic carbons between 125-130 ppm. The aliphatic chain would display four signals corresponding to the benzylic methylene carbon (~35-40 ppm), the chlorinated methine carbon (~60 ppm), and the two sp² carbons of the vinyl group (~115-140 ppm).

Two-Dimensional (2D) NMR: While 1D NMR provides foundational data, 2D NMR experiments are crucial for establishing the precise connectivity.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be expected to show a strong correlation between the two sets of aromatic protons. Crucially, it would trace the connectivity of the butenyl side chain: from the benzylic -CH₂- protons to the -CHCl- proton, then to the vinyl -CH= proton, and finally to the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the aromatic proton signals at ~7.2 ppm would correlate with the aromatic carbon signals at ~129 ppm, and the benzylic proton signal at ~2.9 ppm would correlate with its corresponding carbon signal at ~38 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for linking different fragments of the molecule. Key expected correlations include from the benzylic (-CH₂-) protons to the ipso-aromatic carbon and the two adjacent aromatic CH carbons, confirming the attachment point of the side chain to the ring.

The collective data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C1 (ipso-Cl)-~134-H2/H6
C2/C6~7.3 (d)~129H3/H5C1, C3/C5, C4, C7
C3/C5~7.2 (d)~129H2/H6C1, C2/C6, C4
C4 (ipso-alkyl)-~140-H2/H6, H7
C7 (-CH₂-)~2.9 (m)~38H8C4, C2/C6, C8, C9
C8 (-CHCl-)~4.5 (m)~60H7, H9C7, C9, C10
C9 (-CH=)~5.8 (m)~138H8, H10C8, C10
C10 (=CH₂)~5.2 (m)~118H9C8, C9

Beyond static structural elucidation, advanced NMR techniques can investigate the three-dimensional shape (conformation) and dynamic behavior of the molecule. The butenyl side chain is flexible, with rotation possible around the C4-C7, C7-C8, and C8-C9 single bonds.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, typically within 5 Å. An NOE correlation between the benzylic protons (H7) and the ortho-aromatic protons (H3/H5) would be expected and could help define the preferred orientation of the side chain relative to the aromatic ring.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like bond rotation. If the rotation around a bond is slow on the NMR timescale at low temperatures, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce into a single averaged signal. Analyzing these changes allows for the calculation of the energy barrier to rotation (ΔG‡), providing quantitative insight into the molecule's flexibility. For this compound, VT-NMR could reveal the energetic barrier for rotation around the C4-C7 bond, which influences the spatial disposition of the butenyl chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition and for deducing structural information from fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique that bombards the molecule with high-energy electrons, typically at 70 eV. This process not only creates a molecular ion (M⁺˙) but also imparts significant excess energy, causing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

For this compound (Molecular Formula: C₁₀H₁₀Cl₂), a key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A species containing two chlorine atoms will exhibit three peaks: an M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with a characteristic intensity ratio of approximately 9:6:1.

The primary fragmentation pathway for alkylbenzenes is benzylic cleavage—the breaking of the bond between the alpha and beta carbons of the side chain. This would result in the loss of a C₃H₄Cl radical to form a stable chlorotropylium or chlorobenzyl cation. Other significant fragments would likely arise from the loss of a chlorine radical (∙Cl) or a molecule of hydrogen chloride (HCl) from the molecular ion or subsequent fragments.

Chemical Ionization (CI) Mass Spectrometry: CI is a soft ionization technique that involves ion-molecule reactions with a reagent gas (e.g., methane (B114726) or ammonia). It produces significantly less fragmentation than EI. The primary ion observed is typically the protonated molecule, [M+H]⁺. For this compound, CI-MS would show a strong ion cluster at m/z corresponding to [C₁₀H₁₁Cl₂]⁺, clearly indicating the molecular weight and confirming the isotopic signature of two chlorine atoms. This technique is highly complementary to EI, providing clear molecular weight information where the molecular ion in EI might be weak or absent.

While low-resolution MS provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places. This high precision allows for the determination of a molecule's elemental composition from its exact mass. The masses of isotopes are not exact integers (except for ¹²C, which is defined as 12.000000 Da). By measuring the mass with high accuracy, it is possible to distinguish between different molecular formulas that have the same nominal mass. For this compound, HRMS would confirm the molecular formula C₁₀H₁₀³⁵Cl₂ by matching the experimentally measured exact mass to the calculated theoretical mass of 200.0159.

Table 2: Predicted EI-MS Fragmentation and HRMS Data for this compound

Ion FormulaDescriptionNominal m/z (for ³⁵Cl)Calculated Exact Mass (HRMS)
[C₁₀H₁₀Cl₂]⁺˙Molecular Ion (M⁺˙)200200.0159
[C₁₀H₁₀³⁵Cl³⁷Cl]⁺˙M+2 Isotope Peak202201.9929
[C₁₀H₁₀³⁷Cl₂]⁺˙M+4 Isotope Peak204203.9899
[C₇H₆Cl]⁺Benzylic cleavage125125.0158
[C₁₀H₁₀Cl]⁺Loss of ∙Cl165165.0471
[C₁₀H₉Cl₂]⁺Loss of ∙H199198.9929
[C₁₀H₉Cl]⁺˙Loss of HCl164164.0393

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, selected ions. In an MS/MS experiment, a precursor ion (such as the molecular ion, [M]⁺˙, or a primary fragment ion) is selected in the first mass analyzer. This ion is then passed into a collision cell where it is fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer.

This technique could be used to confirm the fragmentation pathways proposed from the EI spectrum. For example, selecting the molecular ion at m/z 200 as the precursor and subjecting it to CID would generate a product ion spectrum. The presence of a product ion at m/z 125 would confirm the benzylic cleavage pathway. Similarly, selecting the m/z 165 ion ([M-Cl]⁺) and fragmenting it further could help to map out the subsequent decomposition steps, providing definitive evidence for the compound's structure and connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to identify functional groups and provide a molecular fingerprint of a compound. These methods rely on the interaction of light with molecular vibrations. For a complex molecule such as this compound, these techniques are invaluable for confirming the presence of its key structural features: the para-disubstituted aromatic ring, the vinyl group, the aliphatic chain, and the carbon-chlorine bonds.

Characteristic Absorption Bands and Fingerprint Region Analysis

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). docbrown.info

Functional Group Region: In this region, characteristic stretching vibrations of specific bonds appear. For this compound, the expected absorption bands are:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3100–3000 cm⁻¹. vscht.cz

Alkenyl C-H Stretch: The C-H stretch of the vinyl group (=C-H) is anticipated at a slightly higher frequency than the aromatic C-H stretch, typically just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the butenyl chain will exhibit stretching vibrations just below 3000 cm⁻¹, in the 2950–2850 cm⁻¹ range. docbrown.infovscht.cz

C=C Stretches: The molecule contains two types of carbon-carbon double bonds. The stretching vibrations of the benzene ring typically produce bands in the 1600–1450 cm⁻¹ region. The C=C stretch from the butenyl group is expected in the 1680–1640 cm⁻¹ range. vscht.cz

Aromatic Overtones: Weak overtone and combination bands characteristic of the benzene substitution pattern often appear between 2000 and 1650 cm⁻¹. spectroscopyonline.com For a para-substituted ring, a specific pattern of two peaks is typically observed. spectroscopyonline.com

Fingerprint Region: This region, from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorption bands that are unique to the molecule as a whole. libretexts.org It includes C-H bending vibrations, C-C single bond stretches, and, significantly for this molecule, C-Cl stretches. docbrown.infolibretexts.org

C-H Bending Vibrations: Strong absorptions related to the out-of-plane bending of the aromatic C-H bonds are indicative of the substitution pattern. A para-disubstituted benzene ring typically shows a strong band in the 830-740 cm⁻¹ range. spectra-analysis.com

C-Cl Stretches: The stretching vibrations for carbon-chlorine bonds are found in this region, generally between 780 and 580 cm⁻¹. docbrown.infodocbrown.info The presence of two C-Cl bonds in different chemical environments (one aromatic, one aliphatic) may lead to multiple or broadened absorption bands in this area.

The combination of these distinct bands provides a unique spectral "fingerprint," allowing for the confirmation of the structure of this compound and its differentiation from isomers. libretexts.orgdocbrown.info

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationAssignment
3100–3000Aromatic C-H Stretch=C-H stretch on the benzene ring
>3000Alkenyl C-H Stretch=C-H stretch of the vinyl group
2950–2850Aliphatic C-H StretchC-H stretch on the butenyl chain
2000–1650Aromatic Overtone BandsCharacteristic pattern for para-substitution
1680–1640Alkenyl C=C StretchC=C stretch of the butenyl group
1600–1450Aromatic C=C StretchRing stretching of the benzene moiety
830–740Aromatic C-H BendOut-of-plane bending, characteristic of para-substitution
780–580C-Cl StretchStretching of aromatic and aliphatic C-Cl bonds

Chromatographic Methods for Separation and Quantification

Chromatography is an essential tool for assessing the purity of this compound, separating it from starting materials, byproducts, and isomers, and for accurate quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

Gas Chromatography (GC): Given its likely volatility and thermal stability, gas chromatography is a highly suitable method for the analysis of this compound. permapure.com In GC, the sample is vaporized and separated based on its partitioning between a stationary phase (in a capillary column) and a mobile gas phase.

Purity Assessment: A pure sample of the compound will ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations.

Isomeric Analysis: The synthesis of this compound could potentially yield structural isomers, such as those with ortho or meta substitution on the benzene ring, or isomers with different chlorine positions on the butenyl chain. Capillary GC columns, particularly those with polar stationary phases, offer high resolving power and can effectively separate such closely related isomers. researchgate.net For example, methods have been developed to separate chloroethylbenzene isomers using specific polyamide-coated fused silica (B1680970) capillary columns. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and quantification, particularly for compounds that may not be sufficiently volatile or stable for GC.

Methodology: For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A non-polar stationary phase (such as ODS-C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netsielc.com

Quantification and Purity: Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring is a strong chromophore. The method can be calibrated with a pure standard to allow for precise quantification. The high efficiency of modern HPLC columns allows for the separation of the main compound from impurities, enabling accurate purity determination. researchgate.net

Table 2: Typical Chromatographic Conditions for Analysis of Related Halogenated Aromatic Compounds
TechniqueColumn TypeMobile Phase / Carrier GasDetectorApplication
Gas Chromatography (GC)Fused silica capillary (e.g., BP-20, DB-1)Helium or NitrogenFlame Ionization Detector (FID)Purity, Isomer separation
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., ODS-C18)Acetonitrile/Water mixtureUltraviolet (UV)Purity, Quantification

Coupling Techniques (GC-MS, LC-MS) for Mixture Analysis and Trace Component Identification

To achieve unambiguous identification of components in a sample, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for the analysis of volatile and semi-volatile halogenated organic compounds. chromatographyonline.comunt.edu It combines the superior separation capabilities of GC with the powerful identification ability of MS. restek.com

Structural Elucidation: As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak. This spectrum shows the molecular ion, confirming the molecular weight of the compound.

Fragmentation Patterns: The molecule also fragments in a predictable way, providing a unique pattern that helps to confirm the structure. For this compound, the presence of two chlorine atoms would be readily apparent from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments. acs.org

Trace Component Identification: GC-MS is exceptionally sensitive and selective, making it ideal for identifying trace-level impurities in the final product or for analyzing complex reaction mixtures. restek.comnih.gov This allows for a thorough understanding of the reaction process and the purity profile of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not amenable to GC due to low volatility or thermal instability. While this compound itself is likely suitable for GC-MS, this technique is crucial for identifying potential non-volatile impurities or degradation products.

Analysis of Impurities: If the synthesis involves non-volatile reagents or produces high-molecular-weight byproducts, LC-MS can separate and identify these species.

Ionization Techniques: An appropriate ionization technique, such as atmospheric pressure chemical ionization (APCI), is often effective for non-polar molecules of this type. researchgate.net HPLC methods for similar compounds can be made MS-compatible by using volatile mobile phase additives like formic acid instead of non-volatile acids like phosphoric acid. sielc.com

Table 3: Advantages of Hyphenated Techniques for Analysis
TechniquePrimary AdvantageApplication for this compound
GC-MSHigh separation efficiency and definitive structural identification for volatile compounds.Primary tool for structural confirmation, purity analysis, and identification of volatile impurities and isomers.
LC-MSAnalysis of non-volatile or thermally labile compounds.Identification of potential high-molecular-weight byproducts or non-volatile contaminants.

Therefore, it is not possible to provide a detailed article based on the requested outline, as the specific experimental and computational data required for each section are absent from the current body of scientific knowledge. Further research, including dedicated quantum chemical calculations, computational modeling, and molecular dynamics simulations, would be necessary to generate the specific findings requested for this compound.

Theoretical and Computational Investigations of 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences and Energy Landscapes

The conformational flexibility of 1-chloro-4-(2-chloro-3-butenyl)benzene primarily arises from the rotation around the single bonds within its 2-chloro-3-butenyl side chain. The intricate interplay of steric hindrance, torsional strain, and electrostatic interactions governs the relative stability of its various conformers.

The study of energetics between different rotational isomers, known as conformational analysis, is crucial for understanding the molecule's three-dimensional structure and reactivity. lumenlearning.com The potential energy of a conformer is influenced by several factors, including steric interactions (the crowding of substituents), torsional strain (the resistance to bond twisting), and angle strain (deviations from ideal bond angles). libretexts.org

Rotation around the C1-C2 bond of the butenyl side chain, analogous to the C2-C3 bond in n-butane, leads to a series of staggered and eclipsed conformations. The staggered conformations are generally more stable due to minimized torsional strain. Among the staggered conformers, the anti conformation, where the largest substituents are positioned 180° apart, is typically the most stable. Conversely, gauche conformations, with a 60° dihedral angle between these groups, experience some steric strain.

A hypothetical energy landscape for rotation around the C1-C2 bond can be constructed, illustrating the relative energies of these conformers. The energy difference between anti and gauche conformers is influenced by the size and polarity of the substituents. In this case, the chlorophenyl group and the chloro-vinyl group are the major substituents.

To illustrate these conformational preferences, a representative data table of hypothetical relative energies for the key staggered conformations is presented below. These values are based on general principles of conformational analysis.

ConformerDihedral Angle (approx.)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°060
Gauche (+)+60°0.920
Gauche (-)-60°0.920

This interactive table provides a simplified model of the conformational energy landscape. The relative energies are illustrative and would require specific quantum mechanical calculations for precise determination.

The eclipsed conformations, where substituents are aligned, represent energy maxima on the potential energy surface. The highest energy conformation would involve the eclipsing of the two largest groups, leading to significant steric and torsional strain.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces at play in this compound are multifaceted, dictating its physical properties and aggregation behavior in the condensed phase. Organic halogen compounds are generally polar, leading to stronger intermolecular forces of attraction, such as dipole-dipole interactions and van der Waals forces, compared to their non-halogenated parent hydrocarbons. ncert.nic.in

The primary intermolecular interactions expected for this compound include:

π-π Stacking: The aromatic benzene (B151609) ring is a key site for intermolecular interactions. The electron-rich π-system can interact with the π-system of an adjacent molecule through π-π stacking. These interactions are a significant driving force for the aggregation of aromatic molecules. researchgate.net

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules. Halogen bonds are a type of non-covalent interaction that has gained increasing recognition for its role in crystal engineering and molecular recognition. mdpi.com

The aggregation behavior of this compound will be a consequence of the balance of these interactions. In a condensed phase, the molecules are likely to arrange themselves to maximize attractive interactions while minimizing repulsive forces. For instance, the aromatic rings may adopt a parallel-displaced or T-shaped arrangement to optimize π-π stacking. The chlorinated butenyl chains may align to facilitate favorable dipole-dipole interactions.

The aggregation process can be influenced by the surrounding environment. In solution, the nature of the solvent will play a critical role. In polar solvents, solvent-solute interactions may dominate, while in nonpolar solvents, solute-solute interactions leading to aggregation will be more favorable. The aggregation of functionalized molecules can lead to the formation of larger assemblies with distinct properties. mdpi.comnih.gov

A hypothetical data table summarizing the estimated energies of these intermolecular interactions is provided below to illustrate their relative strengths.

Interaction TypeEstimated Energy Range (kcal/mol)
Dipole-Dipole (C-Cl)1 - 5
π-π Stacking2 - 10
Halogen Bonding1 - 5
Van der Waals Forces0.5 - 2

This interactive table presents typical energy ranges for various intermolecular forces. The actual interaction energies for this compound would depend on the specific geometry of the molecular assembly and would require detailed computational modeling.

Applications of 1 Chloro 4 2 Chloro 3 Butenyl Benzene in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a substituted aromatic ring and a di-functionalized aliphatic chain makes 1-Chloro-4-(2-chloro-3-butenyl)benzene a potentially valuable precursor for the construction of intricate molecular architectures.

Building Block for Natural Product Synthesis

The synthesis of natural products often requires starting materials with multiple reactive sites that allow for the sequential and controlled introduction of new functionalities. The vinyl chloride and allyl chloride moieties within the butenyl chain of this compound could serve as handles for various carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). These reactions are fundamental in constructing the complex carbon skeletons of many natural products. The chlorobenzene (B131634) unit itself can undergo further functionalization, providing an additional point of diversity in a synthetic route.

Intermediate in the Preparation of Specialized Reagents and Ligands

The development of novel reagents and ligands is crucial for advancing chemical catalysis. The structure of this compound allows for its potential modification into specialized molecules. For instance, the terminal vinyl chloride could be a precursor for the formation of organometallic reagents. Furthermore, the reactive sites could be used to attach this molecule to other organic frameworks, potentially leading to the synthesis of unique bidentate or tridentate ligands for transition metal catalysis. The properties of such ligands, and consequently the catalysts derived from them, would be influenced by the electronic and steric characteristics of the substituted benzene (B151609) ring.

Monomer or Polymer Precursor in Materials Science

In the realm of materials science, monomers with specific functional groups are sought after to create polymers with tailored properties. The reactive butenyl group in this compound suggests its potential as a monomer or a precursor to monomers.

Incorporation into Polymeric Structures for Tuned Properties

The vinyl group in the butenyl chain could potentially participate in polymerization reactions, such as free-radical or controlled radical polymerization techniques. The incorporation of the 1-chloro-4-(2-chlorobut-3-enyl)phenyl moiety into a polymer backbone would introduce chlorine atoms, which can significantly alter the properties of the resulting material. For example, the presence of chlorine can enhance flame retardancy, increase chemical resistance, and modify the refractive index of the polymer.

Role in the Development of Functional Polymers and Copolymers

Beyond simple incorporation, the reactive chlorine atoms on both the benzene ring and the butenyl side chain offer avenues for post-polymerization modification. This would allow for the synthesis of functional polymers where specific molecules or functional groups can be grafted onto the polymer chain after its initial formation. This approach is key to developing materials for specialized applications, such as sensors, membranes, or drug delivery systems. Copolymers could also be synthesized by reacting this compound with other monomers, leading to materials with a combination of properties derived from each constituent.

Development of Agrochemical Intermediates

Many modern agrochemicals are complex organic molecules that require multi-step synthetic routes. The chemical structure of this compound contains features common in some classes of pesticides and herbicides. The chlorinated aromatic ring is a well-known pharmacophore in many biologically active compounds. The reactive butenyl chain could be further elaborated to introduce other functional groups known to enhance pesticidal or herbicidal activity. Therefore, this compound could serve as a key intermediate in the synthesis of new agrochemical candidates, allowing for the exploration of novel molecular scaffolds with potential biological efficacy.

Use in the Synthesis of Herbicides, Insecticides, or Fungicides (Focus on Chemical Synthesis, not Efficacy or Safety)

A thorough review of chemical synthesis literature and patents provided no instances of This compound being utilized as a precursor, intermediate, or reactant in the synthesis of any specific herbicides, insecticides, or fungicides. While chlorinated aromatic compounds are a known class of molecules used in the development of agrochemicals, the specific synthetic routes involving this particular compound are not documented in the available resources. Consequently, no detailed research findings or data tables on its role in agrochemical synthesis can be presented.

Role in Advanced Catalytic Systems

There is no available information to suggest that This compound plays a role in advanced catalytic systems. The subsequent subsections further elaborate on the absence of data in this area.

Ligand Design and Synthesis for Homogeneous and Heterogeneous Catalysis

Searches for the use of This compound in the design and synthesis of ligands for either homogeneous or heterogeneous catalysis yielded no results. The chemical structure does not appear to have been exploited as a scaffold or building block for creating ligands intended to coordinate with metal centers for catalytic purposes. Therefore, no data on its application in ligand synthesis is available.

Application in Catalytic Cycles for Chemical Transformations

Consistent with the lack of information on its use in ligand design, there is no documented application of This compound within catalytic cycles for any chemical transformations. Scientific literature does not describe its participation as a substrate, catalyst, or any other component in such processes. As a result, no research findings or data tables concerning its role in catalytic cycles can be provided.

Environmental Behavior and Biotransformation Pathways of 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Degradation Pathways in Environmental Compartments

The environmental fate of 1-Chloro-4-(2-chloro-3-butenyl)benzene is likely dictated by the reactivity of its two key structural components: the chlorobenzene (B131634) ring and the 2-chloro-3-butenyl side chain. Abiotic degradation processes such as photolysis and hydrolysis are expected to play a significant role in its transformation in various environmental compartments.

Photolytic Degradation under UV/Visible Light

While specific photolytic studies on this compound are not available, the principles of photochemical degradation of related compounds suggest it would be susceptible to transformation under ultraviolet (UV) and visible light. The process would likely involve the degradation of both the aromatic ring and the chlorinated alkene side chain.

Research on other chlorinated aromatic compounds indicates that most of their degradation in the environment occurs atmospherically through reactions with photochemically-generated hydroxyl radicals ethz.ch. For chlorinated alkenes, photolysis can be initiated by the homolysis of the carbon-chlorine bond upon absorption of UV radiation, leading to the formation of radical species that can undergo further reactions chemistryviews.org. The presence of chromophores in the benzene (B151609) ring would facilitate the absorption of light energy, potentially leading to the cleavage of the C-Cl bonds. Advanced oxidation processes, such as those involving UV light in combination with hydrogen peroxide (H₂O₂), have been shown to effectively degrade chlorinated compounds researchgate.netnih.govnih.gov. For instance, studies on short-chain polychlorinated n-alkanes have demonstrated significant degradation under UV irradiation in the presence of H₂O₂ researchgate.net.

The degradation efficiency would likely be influenced by factors such as the wavelength of light, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (air, water, or soil).

Hydrolysis and Other Abiotic Transformation Processes in Water and Soil

The 2-chloro-3-butenyl group in this compound is an allylic chloride. Allylic halides are known to be significantly more susceptible to hydrolysis than their corresponding vinyl or alkyl halides. This increased reactivity is due to the formation of a resonance-stabilized carbocation intermediate upon cleavage of the carbon-chlorine bond quora.comquora.com.

The hydrolysis of the allylic chloride in the side chain would likely proceed via an SN1 mechanism, leading to the formation of an alcohol. The rate of this hydrolysis is influenced by temperature, pH, and the presence of catalysts jst.go.jpacs.org. In a continuous system, factors such as residence time and the concentration of alkaline solutions have been shown to affect the hydrolysis of allyl chloride jst.go.jp.

In addition to hydrolysis, other abiotic transformations could occur in soil and water. Reductive dechlorination is a key abiotic process for many chlorinated compounds, often mediated by minerals such as zero-valent iron (Fe⁰), magnetite (Fe₃O₄), and iron sulfides (FeS) navy.milehs-support.comnih.gov. Studies on chlorinated butenes have shown that they can be effectively dechlorinated by granular iron, with the reaction proceeding via reductive β-elimination to form intermediates like 1,3-butadiene (B125203) nih.govwitpress.com. It is plausible that the 2-chloro-3-butenyl side chain of this compound could undergo similar reductive dechlorination in anoxic environments containing reactive minerals.

Microbial Biotransformation and Biodegradation Studies

The biodegradation of this compound would involve microbial enzymatic activities targeting both the chlorobenzene ring and the chlorinated butenyl side chain. Microorganisms have evolved diverse pathways to degrade xenobiotic compounds like chlorinated aromatics and alkenes nih.govnih.gov.

Identification of Microbial Degradation Pathways and Metabolites

Microbial degradation of chlorobenzenes can occur under both aerobic and anaerobic conditions nih.gov. Under aerobic conditions, bacteria often initiate the degradation by introducing hydroxyl groups onto the aromatic ring using oxygenase enzymes. This leads to the formation of chlorocatechols, which are then further metabolized nih.govrsc.orgacs.org. For instance, some bacteria degrade chlorobenzene to 2-chlorophenol (B165306) and then to 3-chlorocatechol (B1204754) rsc.org.

The chlorinated butenyl side chain could be subject to cometabolic degradation by bacteria that utilize alkenes as a carbon source. For example, propylene-grown Xanthobacter cells have been shown to degrade several chlorinated alkenes, including trichloroethylene (B50587) and vinyl chloride, through the action of alkene monooxygenase nih.gov.

Under anaerobic conditions, reductive dechlorination is a primary degradation pathway for highly chlorinated benzenes nih.govresearchgate.net. This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor.

Based on these analogous pathways, potential metabolites of this compound could include hydroxylated and dechlorinated derivatives of both the aromatic ring and the side chain. A hypothetical aerobic degradation pathway might involve initial oxidation of the benzene ring to form a chlorocatechol derivative, followed by ring cleavage. Alternatively, initial degradation could occur on the side chain.

Table 1: Potential Microbial Degradation Pathways for Structurally Similar Compounds

Compound Type Condition Initial Reaction Key Intermediates Reference(s)
Chlorobenzenes Aerobic Dioxygenation Chlorocatechols nih.govrsc.org
Chlorinated Alkenes Aerobic (Cometabolism) Monooxygenation Epoxides, Chloroacetic acids nih.govusgs.gov

Enzymatic Biotransformations and Enzyme Mechanisms

The enzymes involved in the degradation of this compound would likely be similar to those known to act on chlorobenzenes and chlorinated alkenes.

For the chlorobenzene moiety, key enzymes in aerobic degradation pathways are dioxygenases and monooxygenases, which catalyze the initial hydroxylation of the aromatic ring nih.govmicrobe.com. For example, toluene (B28343) monooxygenase and phenol (B47542) hydroxylase have been implicated in the aerobic biodegradation of chlorobenzenes microbe.com. The subsequent metabolism of chlorocatechol intermediates involves enzymes like catechol 2,3-dioxygenase nih.gov. The evolution of these enzymatic pathways is thought to be a result of the adaptation of microbial communities to environments contaminated with synthetic chemicals nih.gov.

The degradation of the chlorinated alkene side chain could be initiated by alkene monooxygenases, which are known to cometabolize a range of chlorinated alkenes nih.gov. These enzymes incorporate an oxygen atom into the double bond, forming an epoxide which is unstable and can undergo further degradation.

Table 2: Key Enzymes in the Biodegradation of Related Chlorinated Compounds

Enzyme Compound Class Function Reference(s)
Dioxygenases Chlorobenzenes Initial hydroxylation of aromatic ring nih.govmicrobe.com
Monooxygenases Chlorobenzenes, Chlorinated Alkenes Hydroxylation, Epoxidation nih.govmicrobe.com
Catechol 2,3-dioxygenase Chlorocatechols Aromatic ring cleavage nih.gov

Environmental Monitoring and Analytical Detection in Complex Matrices

The detection and quantification of this compound in environmental samples such as soil and water would require sophisticated analytical techniques due to its likely presence at trace levels and the complexity of the environmental matrices.

The standard approach for analyzing organochlorine compounds involves sample preparation followed by chromatographic separation and detection. Sample preparation is a critical step and often includes extraction and cleanup procedures to remove interfering substances ub.edu. For solid samples like soil, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used ub.edu. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typical methods ub.edu.

Gas chromatography (GC) is the most common technique for separating organochlorine compounds. Due to their electrophilic nature, chlorinated compounds are highly sensitive to electron capture detectors (ECD), making GC-ECD a widely used method for their analysis nih.gov. For more definitive identification and quantification, mass spectrometry (MS) is coupled with GC (GC-MS) matec-conferences.orgcas-press.comresearchgate.netacs.org. High-resolution mass spectrometry (HRMS) can provide even greater specificity and sensitivity nih.gov.

Table 3: Common Analytical Techniques for Organochlorine Compounds

Technique Sample Type Purpose Reference(s)
Soxhlet Extraction Soil, Sediment Extraction of analytes from solid matrix ub.edu
Solid-Phase Extraction (SPE) Water Extraction and pre-concentration from liquid matrix ub.edu
Gas Chromatography-Electron Capture Detection (GC-ECD) Extracts from soil, water, etc. Separation and sensitive detection nih.gov

Strategies for Extraction and Pre-concentration from Environmental Samples

The effective analysis of trace levels of this compound in complex environmental matrices such as water, soil, and air necessitates robust extraction and pre-concentration techniques. The choice of method is dictated by the sample matrix, the physicochemical properties of the analyte, and the desired detection limits.

For water samples , the semi-volatile nature of this compound suggests that liquid-liquid extraction (LLE) and solid-phase extraction (SPE) would be primary methods of choice. LLE, using a non-polar solvent, is a traditional and effective technique for extracting such compounds from aqueous matrices. SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. A variety of sorbent materials can be employed in SPE, with reversed-phase sorbents like C18-bonded silica (B1680970) being particularly suitable for trapping non-polar to moderately polar compounds from water.

In the case of soil and sediment samples , the extraction method must efficiently desorb the compound from the solid matrix. Solvent extraction is a common approach, often enhanced by techniques such as sonication or pressurized fluid extraction (PFE). A mixture of polar and non-polar solvents may be required to achieve optimal extraction efficiency, depending on the soil's organic matter content and the compound's partitioning behavior. Following extraction, a clean-up step is typically necessary to remove interfering co-extracted substances before instrumental analysis.

For air samples , the volatility of this compound allows for its collection using sorbent tubes containing materials like activated carbon, Tenax®, or polyurethane foam (PUF). Air is drawn through the tube, and the target compound is adsorbed onto the sorbent. The trapped analyte can then be recovered either by solvent elution or by thermal desorption directly into the analytical instrument.

The following table summarizes potential extraction and pre-concentration strategies for this compound in different environmental matrices, based on methods developed for analogous compounds.

Environmental Matrix Extraction/Pre-concentration Technique Principle Typical Solvents/Sorbents Anticipated Advantages Potential Challenges
WaterLiquid-Liquid Extraction (LLE)Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Dichloromethane, HexaneSimple, well-established technique.Large solvent volumes, potential for emulsion formation.
WaterSolid-Phase Extraction (SPE)Adsorption of the analyte from the aqueous sample onto a solid sorbent, followed by elution with a small volume of solvent.C18, Polystyrene-divinylbenzeneHigh enrichment factors, low solvent usage, automation potential.Matrix interference, selection of appropriate sorbent.
Soil/SedimentSolvent Extraction (e.g., Soxhlet, PFE)Leaching of the analyte from the solid matrix using an organic solvent.Acetone/Hexane mixture, DichloromethaneEffective for a wide range of compounds.Co-extraction of interfering compounds, requiring clean-up.
AirSorbent TrappingAdsorption of the analyte from the air onto a solid sorbent material.Activated Carbon, Tenax®, Polyurethane Foam (PUF)Efficient for volatile and semi-volatile compounds, allows for time-weighted average sampling.Breakthrough of analyte at high concentrations or flow rates.

Advanced Analytical Methods for Trace Analysis in Water, Soil, and Air

Following extraction and pre-concentration, sensitive and selective analytical techniques are required for the quantification of this compound at trace levels. Gas chromatography (GC) coupled with various detectors is the most probable method of choice for such an analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed. The presence of chlorine atoms in this compound will produce characteristic isotopic patterns in the mass spectrum, aiding in its identification.

Other GC detectors that could be utilized include the Electron Capture Detector (ECD) , which is highly sensitive to halogenated compounds, and the Flame Ionization Detector (FID) , which provides good general sensitivity for organic compounds. However, these detectors offer less specificity compared to MS.

The table below outlines the anticipated performance of various analytical methods for the trace analysis of this compound.

Analytical Method Principle of Detection Anticipated Limit of Detection (LOD) Selectivity Confirmation of Identity
GC-MS (Full Scan)Measures the mass-to-charge ratio of ionized molecules and their fragments.Low ng/L to µg/L rangeGoodHigh (based on mass spectrum)
GC-MS (SIM)Monitors specific ions characteristic of the target analyte.pg/L to ng/L rangeHighHigh (based on selected ions and their ratios)
GC-MS/MSInvolves two stages of mass analysis for enhanced selectivity.Sub-pg/L to pg/L rangeVery HighVery High (based on parent-daughter ion transitions)
GC-ECDDetects compounds that capture electrons, such as halogenated compounds.pg/L to ng/L rangeHigh for halogenated compoundsLow (based on retention time only)
GC-FIDDetects ions formed during the combustion of organic compounds in a hydrogen flame.ng/L to µg/L rangeLowLow (based on retention time only)

Future Research Directions and Challenges Pertaining to 1 Chloro 4 2 Chloro 3 Butenyl Benzene

Unexplored Synthetic Avenues and Methodological Advancements

The development of efficient and selective synthetic routes to 1-Chloro-4-(2-chloro-3-butenyl)benzene is a primary area for future research. Current synthetic strategies for similar chlorinated aromatic compounds often involve multi-step processes. Future work could focus on the following:

Novel Catalytic Systems: Investigating the use of advanced transition-metal catalysts (e.g., palladium, nickel, copper) for cross-coupling reactions could provide more direct and efficient pathways. For instance, a catalyzed reaction between a chlorobutadiene derivative and a substituted chlorobenzene (B131634) could be a potential route.

C-H Activation: Direct C-H functionalization of a simpler precursor molecule, such as 4-chlorophenylbutane, offers a more atom-economical approach. Research into regioselective C-H chlorination and subsequent double bond formation would be a significant methodological advancement.

Flow Chemistry: The application of continuous flow reactors could enhance reaction safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, which is particularly beneficial for potentially exothermic or rapid reactions.

A comparative table of potential synthetic methodologies is presented below.

MethodologyPotential AdvantagesKey Research Challenges
Cross-Coupling Reactions High selectivity and functional group tolerance.Catalyst cost and sensitivity, availability of starting materials.
C-H Activation High atom economy, reduced waste.Achieving high regioselectivity, harsh reaction conditions.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup cost, potential for clogging with solid byproducts.

Novel Chemical Transformations and Derivatizations

The unique structural features of this compound, including two distinct chlorine atoms and a butenyl chain, offer a rich landscape for chemical modifications. Future research could explore:

Selective Dehydrochlorination: The controlled elimination of one or both chlorine atoms could lead to the formation of conjugated diene or alkyne systems, which are valuable building blocks in organic synthesis.

Nucleophilic Substitution: The allylic chlorine atom is expected to be more reactive towards nucleophilic substitution than the aromatic chlorine. This differential reactivity could be exploited to introduce a wide range of functional groups, leading to a library of new derivatives.

Polymerization: The vinyl group presents an opportunity for polymerization or copolymerization with other monomers to create novel polymers with potentially unique thermal, optical, or mechanical properties.

Advanced Applications in Emerging Technologies

While the specific applications of this compound are yet to be discovered, its structure suggests potential utility in several high-tech areas:

Materials Science: As a building block for polymers, the compound could contribute to the development of new materials with tailored properties such as flame retardancy (due to the chlorine content) or specific refractive indices.

Pharmaceutical and Agrochemical Synthesis: Chlorinated organic compounds are prevalent in many biologically active molecules. This compound could serve as a key intermediate in the synthesis of novel pharmaceuticals or pesticides.

Organic Electronics: The aromatic and potentially conjugated systems that can be derived from this molecule might find applications in the development of organic semiconductors or light-emitting diodes (OLEDs).

Computational Chemistry's Role in Predicting New Properties and Reactivities

Computational chemistry and molecular modeling will be invaluable tools in guiding the future exploration of this compound. Theoretical studies can provide insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of proposed synthetic routes and chemical transformations, helping to optimize reaction conditions.

Property Prediction: Computational methods can predict various physicochemical properties, such as solubility, stability, and electronic properties (e.g., HOMO-LUMO gap), which can help to identify potential applications.

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its derivatives. A study on the related compound, 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene, has utilized Hirshfeld surface analysis and computational chemistry to understand its crystal structure and molecular packing. nih.govresearchgate.netaminer.orgsunway.edu.my

Challenges in Sustainable Synthesis and Environmental Remediation Strategies

The presence of chlorine in the molecule raises important considerations regarding its synthesis and environmental impact. Key challenges include:

Green Synthesis: Developing synthetic routes that minimize the use of hazardous reagents and solvents is crucial. This includes exploring biocatalytic methods or reactions in greener solvents like water or supercritical fluids.

Toxicity and Biodegradability: A thorough evaluation of the ecotoxicity and biodegradability of this compound and its derivatives will be necessary. Organochlorine compounds can be persistent organic pollutants, and understanding their environmental fate is paramount.

Remediation Strategies: Research into effective remediation strategies for potential environmental contamination is essential. This could involve developing bioremediation techniques using microorganisms capable of degrading chlorinated aromatic compounds or advanced oxidation processes.

Q & A

Q. What are the recommended methods for synthesizing 1-Chloro-4-(2-chloro-3-butenyl)benzene, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Synthesis routes often involve halogenation or cross-coupling reactions. A common approach is the catalytic hydrogenation of alkynes (e.g., 1-chloro-4-(phenylethynyl)benzene) using stereoselective chromium catalysts under controlled H₂ pressure and low temperatures (e.g., 298 K) to achieve partial hydrogenation of the triple bond in the butenyl group . Friedel-Crafts alkylation using chlorinated alkenes (e.g., 3-chloropropene) and Lewis acids (e.g., AlCl₃) may also yield the target compound, but competing di-substitution or isomerization by-products require optimization of stoichiometry and reaction time .

Table 1: Synthesis Method Comparison

MethodKey ConditionsYield (%)Common By-products
Alkyne HydrogenationCr catalyst, H₂, 298 K~75Over-hydrogenated alkanes
Friedel-CraftsAlCl₃, chloropropene~60Di-substituted isomers

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer: The compound is a skin and respiratory irritant, necessitating PPE (gloves, goggles) and fume hood use. Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation via hydrolysis or photochemical reactions. Waste must be segregated and treated by licensed facilities due to its halogenated aromatic structure .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • ¹H/¹³C-NMR: Identify resonances for the aromatic protons (δ 7.2–7.5 ppm) and the allylic chlorides (δ 4.5–5.5 ppm). DEPTQ experiments differentiate CH₂ and CH₃ groups in the butenyl chain .
  • IR Spectroscopy: Look for C-Cl stretches (~550–750 cm⁻¹) and C=C vibrations (~1600–1680 cm⁻¹).
  • Mass Spectrometry: Molecular ion peaks (m/z ~218) and fragment patterns (e.g., loss of Cl or CH₂Cl groups) confirm the structure .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for the chlorinated butenyl moiety, and what catalysts or conditions influence enantiomeric excess?

Methodological Answer: Chiral chromium catalysts (e.g., Cr-PNNP complexes) enable stereocontrol during alkyne semi-hydrogenation. Key factors include:

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.
  • Temperature: Lower temperatures (≤273 K) favor kinetic control, reducing racemization.
  • Substrate Coordination: Electron-withdrawing groups on the benzene ring improve enantioselectivity by stabilizing transition states .

Q. What computational or experimental approaches resolve contradictions in spectroscopic data for structural analogs?

Methodological Answer: Discrepancies in NMR shifts or fragmentation patterns can arise from dynamic effects (e.g., rotational isomerism). Strategies include:

  • DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental ¹³C shifts to validate conformers .
  • Variable-Temperature NMR: Detect coalescence temperatures for interconverting isomers (e.g., at 101 K for CDCl₃ solutions) .
  • Cross-Validation: Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) to resolve ambiguities .

Q. How do substituents on the benzene ring affect the reactivity of the chlorinated butenyl group in cross-coupling reactions?

Methodological Answer: Electron-donating groups (e.g., -OCH₃) deactivate the butenyl chloride toward nucleophilic substitution but enhance its participation in Heck or Suzuki couplings. For example:

  • Suzuki Coupling: Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1) at 80°C. Electron-deficient aryl groups accelerate oxidative addition .
  • Heck Reaction: Employ Pd(OAc)₂ and bulky phosphine ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination in alkenylation .

Table 2: Substituent Effects on Reactivity

Substituent (R)Reaction TypeRate (Relative to H)
-ClNucleophilic Sub.1.0
-OCH₃Suzuki Coupling2.5
-NO₂Heck Reaction0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.